Physicochemical Space vs Shorter CRBN Conjugates
Conjugate 86 (C23H30N4O5, MW 442.5) occupies a distinct molecular weight and lipophilicity space compared to shorter CRBN-based conjugates such as Conjugate 87 (C17H20N4O3, MW 328.4) . The extended piperidine-carbamate linker architecture in Conjugate 86 increases MW by 114.1 Da and adds one hydrogen bond donor (carbamate NH) relative to simpler alkyl-linked conjugates .
| Evidence Dimension | Molecular weight and hydrogen bond donor count |
|---|---|
| Target Compound Data | MW 442.5 g/mol; 2 H-bond donors; C23H30N4O5 |
| Comparator Or Baseline | Conjugate 87: MW 328.4 g/mol; 1 H-bond donor; C17H20N4O3 |
| Quantified Difference | ΔMW = +114.1 g/mol (+34.7% larger); ΔHBD = +1 donor |
| Conditions | Molecular formula and calculated property comparison from technical datasheets |
Why This Matters
Linker length and composition are primary determinants of PROTAC degradation efficiency, with MW differences >100 Da producing distinct ternary complex geometries and cellular permeability profiles [1].
- [1] Chan KH, et al. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles. Int J Mol Sci. 2025; 26(12): 5764. View Source
